molecular formula C12H14N4O B1431032 Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1428233-07-1

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B1431032
CAS No.: 1428233-07-1
M. Wt: 230.27 g/mol
InChI Key: LDQMVABGJPERJF-UHFFFAOYSA-N
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Description

IUPAC Name

This compound.

Structural Features

  • Piperazine : 1,4-diazacyclohexane ring.
  • Pyrazolo[1,5-a]pyridine : Bicyclic system with nitrogen atoms at positions 1 and 3.
  • Methanone Bridge : Carbonyl group linking position 3 of pyrazolo[1,5-a]pyridine to piperazine’s nitrogen.

Table 2 : Key Physicochemical Properties

Property Value Source
Molecular Formula $$ \text{C}{12}\text{H}{14}\text{N}_4\text{O} $$
Molecular Weight 230.27 g/mol
SMILES C1CN(CCN1)C(=O)C2=C3C=CC=CN3N=C2
CAS Registry 1428233-07-1, 1135148-35-4

Properties

IUPAC Name

piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-14-16-6-2-1-3-11(10)16/h1-3,6,9,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQMVABGJPERJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C3C=CC=CN3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are often characterized by binding affinities and specific inhibition or activation mechanisms.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in critical cellular processes, leading to changes in cell behavior and function. Additionally, this compound has been observed to impact cell signaling pathways, which are crucial for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent effects on metabolic pathways. The compound’s ability to bind to specific sites on enzymes or proteins is a key aspect of its mechanism of action. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, which are important considerations for its potential use in clinical settings. Threshold effects and dose-response relationships are critical for determining the safe and effective dosage range of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux and levels of metabolites. The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other essential processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its overall effects on cellular processes.

Biological Activity

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone (CAS No. 1428233-07-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C12H14N4O
Molecular Weight: 230.27 g/mol
CAS Number: 1428233-07-1

The compound features a piperazine ring attached to a pyrazolo[1,5-a]pyridine moiety, which is known for its diverse biological activities. The unique structural attributes contribute to its interaction with various biological targets.

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant interactions with enzymes and receptors. These interactions can lead to various biochemical responses, including:

  • Enzyme Inhibition: this compound has been studied for its inhibitory effects on specific kinases and phosphatases, which are crucial in signal transduction pathways.
  • Receptor Binding: The compound may interact with neurotransmitter receptors, potentially influencing neurological functions.

Cellular Effects

Studies have shown that related pyrazolo compounds can significantly affect various cell types. For instance:

  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest.
Cell LineIC50 Value (µM)Reference
MCF-72.74
HepG24.92
A5491.96

Molecular Mechanisms

The biological activity of this compound is thought to involve several mechanisms:

  • Binding Interactions: The compound likely binds to active sites on enzymes or receptors, altering their activity.
  • Gene Expression Modulation: It may influence the expression of genes involved in cell proliferation and apoptosis.
  • Metabolic Pathway Alterations: The compound can affect metabolic pathways by interacting with various enzymes and cofactors.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazolo derivatives in different therapeutic contexts:

  • Anti-inflammatory Effects: Some derivatives have shown promising results in reducing inflammation in animal models, exhibiting inhibition comparable to standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Activity: Research indicates that certain pyrazolo compounds possess antimicrobial properties against bacteria such as E. coli and S. aureus, suggesting potential applications in treating infections .

Dosage Effects and Toxicity

The biological effects of this compound vary significantly with dosage:

  • Threshold Effects: Lower doses may exhibit desired therapeutic effects while higher doses could lead to toxicity or adverse reactions.
  • Long-term Effects: Stability studies indicate that prolonged exposure may alter cellular responses, necessitating careful dosage management in therapeutic applications.

Scientific Research Applications

Structural Characteristics

Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone is characterized by a piperazine ring linked to a pyrazolo[1,5-a]pyridine moiety through a methanone functional group. Its molecular formula is C12H14N4OC_{12}H_{14}N_{4}O with a molecular weight of approximately 230.27 g/mol. The compound's structure allows for diverse modifications, enhancing its pharmacological potential.

Pharmaceutical Applications

1. Drug Discovery and Development:
The compound serves as a promising lead in drug discovery, particularly targeting neurological disorders and cancer therapies. Its structural components suggest potential interactions with various biological receptors, making it suitable for developing new therapeutic agents.

2. GABA Receptor Modulation:
Research indicates that compounds similar to this compound may act as ligands for GABAergic receptors, which are crucial in modulating neurotransmission in the central nervous system. This interaction could lead to novel treatments for anxiety and other neurological conditions.

3. Anticancer Activity:
The piperazine and pyrazolo structures have been associated with anticancer properties. Studies on related compounds have shown that they can inhibit tumor growth by targeting specific cellular pathways involved in proliferation and apoptosis.

Chemical Synthesis

1. Synthetic Routes:
The synthesis of this compound typically involves multi-step reactions starting from available precursors. Common methodologies include cycloaddition reactions and condensation processes that yield the desired compound with varying degrees of efficiency depending on the conditions used.

2. Optimization Techniques:
Recent advancements in synthetic chemistry have introduced continuous flow reactors and automated synthesis platforms that enhance the yield and purity of this compound. The choice of solvents and catalysts plays a significant role in optimizing these synthetic routes .

Biological Research Applications

1. Interaction Studies:
Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacodynamics. Preliminary studies focus on its effects on cell proliferation and apoptosis pathways, which are vital for developing effective therapeutic strategies .

2. Comparative Analysis with Similar Compounds:
Research has shown that structurally similar compounds exhibit significant biological activities:

Compound NameStructure FeaturesBiological Activity
4-(Piperazin-1-yl)pyrazolo[1,5-a]pyridineContains piperazine moietyStrong antitumor activity
2-(Piperidin-1-yl)pyrazolo[1,5-a]pyridineSimilar heterocyclic structureNeuroprotective properties
3-(Morpholinomethyl)pyrazolo[1,5-a]pyridineUnique structural featuresPotential anti-inflammatory agent

The unique combination of biological activity and structural characteristics of this compound allows for versatile modifications leading to diverse therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Source
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone C₁₂H₁₄N₄O 230.27 None (parent compound) Core structure for derivatization; moderate lipophilicity inferred from related analogs
[4-(Diphenylmethyl)-1-piperazinyl][5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone C₂₉H₂₄F₃N₅OS 555.60 Trifluoromethyl, thiophene, benzhydryl-piperazine Enhanced metabolic stability due to CF₃; potential CNS applications
[4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridin-3-yl]methanol C₁₉H₂₁ClN₄O 356.85 Chlorophenyl, hydroxymethyl High affinity for D₃ dopamine receptors; increased molecular weight impacts bioavailability
Ethyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate C₁₁H₁₁N₃O₂ 217.23 Ethyl ester, amino group Improved solubility due to polar groups; intermediate for further synthesis
3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid C₈H₅BrN₂O₂ 257.04 Bromine, carboxylic acid Electrophilic bromine enhances reactivity for cross-coupling reactions

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability and lipophilicity.
  • Halogenation (e.g., bromine in ) increases reactivity for further functionalization.
  • Polar groups (e.g., hydroxymethyl in ) enhance solubility and hydrogen-bonding capacity.

Molecular Weight :

  • The parent compound (230.27 g/mol) is smaller than analogs like the chlorophenyl derivative (356.85 g/mol), suggesting better membrane permeability .

Preparation Methods

Formation of the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine framework is typically synthesized starting from 1-amino-2(1H)-pyridine-2-imine derivatives, which serve as valuable precursors. The preparation involves two main sequential steps:

  • Step 1: Synthesis of enaminonitriles by reacting arylethylidenemalononitriles with dimethylformamide dimethyl acetal (DMF-DMA).
  • Step 2: Cyclization of enaminonitriles with hydrazine hydrate in refluxing ethanol to form 1-amino-2-imino-4-aryl-1,2-dihydropyridine-3-carbonitrile derivatives, which are then converted to pyrazolo[1,5-a]pyridine derivatives.

This method is efficient and allows regioselective formation of the pyrazolo[1,5-a]pyridine ring with high yields. The reaction can be performed under conventional reflux or sonochemical conditions, with sonication significantly reducing reaction times and improving yields (Table 1).

Parameter Conventional Reflux Sonochemical Method
Reaction Time ~3 hours ~20 minutes
Temperature Reflux (~80°C) 85°C
Yield Moderate to High High
Regioselectivity Good Good

Table 1: Comparison of conventional and sonochemical methods for pyrazolo[1,5-a]pyridine synthesis.

Alternative Synthetic Strategies and Optimization

Recent studies have explored microwave irradiation and ultrasound-assisted synthesis to improve reaction efficiency and yields for pyrazolopyrimidine and related fused heterocycles, which share synthetic similarities with pyrazolo[1,5-a]pyridine derivatives. These methods reduce reaction times and can enhance product purity.

Method Reaction Time Yield (%) Notes
Conventional Reflux 4–7 hours 70–90 Standard method
Microwave Irradiation Minutes 80–95 Faster, energy-efficient
Ultrasound-Assisted Minutes 75–90 Improved mixing and reaction rate

Table 2: Comparison of synthetic methods for pyrazolo-fused heterocycles.

Detailed Research Findings

  • The preparation of pyrazolo[1,5-a]pyridine derivatives via 1-amino-2(1H)-pyridine-2-imine precursors is well-documented, showing high regioselectivity and yields.
  • The subsequent coupling with piperazine to form the methanone linkage is a standard amidation reaction, which can be optimized by varying activating agents and solvents.
  • Sonochemical methods provide an eco-friendly and scalable approach, reducing solvent use and reaction times while maintaining high purity and yield.
  • Microwave-assisted synthesis offers further advantages in speed and efficiency, suitable for rapid library synthesis in medicinal chemistry.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Outcome References
Synthesis of enaminonitriles Arylethylidenemalononitriles + DMF-DMA Enaminonitrile intermediates
Cyclization to pyrazolo[1,5-a]pyridine Enaminonitriles + hydrazine hydrate, reflux ethanol Pyrazolo[1,5-a]pyridine derivatives
Activation of carboxylic acid Thionyl chloride or oxalyl chloride Acid chloride intermediate
Amidation with piperazine Piperazine in organic solvent (e.g., DCM) Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Alternative methods Microwave or ultrasound irradiation Reduced reaction time, improved yield

Q & A

Q. Intermediate Research Focus

  • In Vitro Assays :
    • Apoptosis Induction : Immunoblotting for p53, BAX, and Bcl2 in cervical cancer cell lines (e.g., HeLa) .
    • Kinase Inhibition : BMP/Smad1 pathway modulation via ALK2/3/6 receptor binding assays .
  • In Silico Studies :
    • Molecular Docking : Targeting ERα (PDB: 3ERT) to assess binding affinity (e.g., ΔG < -150 kcal/mol) and interactions with Thr347 .

How can researchers resolve contradictory data on the compound’s role in BMP vs. p53 signaling pathways?

Advanced Research Focus
Contradictions may arise from off-target effects or context-dependent pathway crosstalk. Mitigation strategies include:

  • Phosphoproteomics : Quantify phosphorylated Smad1/5/8 and p53 using LC-MS/MS to map pathway dominance .
  • Gene Knockdown : siRNA silencing of BMP receptors (e.g., ALK2) or p53 to isolate mechanistic contributions .
  • Dose-Response Studies : Identify concentration thresholds where pathway selectivity shifts (e.g., BMP inhibition at low doses vs. p53 activation at higher doses) .

What methodologies are recommended for analyzing degradation products and stability under physiological conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies :
    • Hydrolysis : Incubate in acidic/basic buffers (pH 1–13) at 37°C for 24–72 hours .
    • Oxidation : Expose to H2_2O2_2 (3% v/v) to identify reactive metabolites .
  • Analytical Tools :
    • LC-HRMS : Resolve degradation products (e.g., hydroxylated or demethylated derivatives) .
    • Stability-Indicating Assays : Validate via reverse-phase HPLC with photodiode array detection (λ = 254 nm) .

How can ADME properties be optimized for in vivo studies of this compound?

Q. Advanced Research Focus

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (<200 nm) via solvent evaporation .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 liabilities. Modify substituents (e.g., replace nitro groups with trifluoromethyl) to reduce clearance .
  • Blood-Brain Barrier Penetration : LogP optimization (target 2–3) via substituent tuning on the pyridine ring .

What structural analogs of this compound show promise in overcoming resistance mechanisms in kinase-targeted therapies?

Q. Intermediate Research Focus

  • Pyrazolo-Pyrimidine Conjugates : Derivatives with 3,4,5-trimethoxyphenyl groups exhibit enhanced ERα binding (-175.282 kcal/mol) and resistance to ATP-binding pocket mutations .
  • BMP Inhibitors : Analogous 4-quinoline derivatives (e.g., sc-476297) show selective ALK2/3/6 inhibition, circumventing TGF-β resistance .

How can researchers validate target engagement and off-target effects in cellular models?

Q. Intermediate Research Focus

  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • Kinome-Wide Profiling : Use immobilized kinase panels to assess selectivity across 468 kinases .
  • CRISPR-Cas9 Screens : Identify synthetic lethal interactions or off-target gene dependencies .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.